molecular formula C5H11N3O B13629299 1-(3-Aminocyclobutyl)urea

1-(3-Aminocyclobutyl)urea

Cat. No.: B13629299
M. Wt: 129.16 g/mol
InChI Key: XBYYNUGXRWOKIC-UHFFFAOYSA-N
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Description

1-(3-Aminocyclobutyl)urea is an organic compound with the molecular formula C5H11N3O It consists of a cyclobutane ring substituted with an amino group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclobutyl)urea can be synthesized through the nucleophilic addition of 3-aminocyclobutylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic solvents . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve the reaction of 3-aminocyclobutylamine with phosgene to form the corresponding isocyanate, followed by reaction with ammonia. This method, while effective, requires careful handling of phosgene due to its toxicity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclobutyl)urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(3-Aminocyclobutyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclobutyl)urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction is often mediated through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

  • 1-(Bicyclo[2.2.1]heptan-2-yl)urea
  • 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)urea

Comparison: 1-(3-Aminocyclobutyl)urea is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

(3-aminocyclobutyl)urea

InChI

InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9)

InChI Key

XBYYNUGXRWOKIC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)N)N

Origin of Product

United States

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